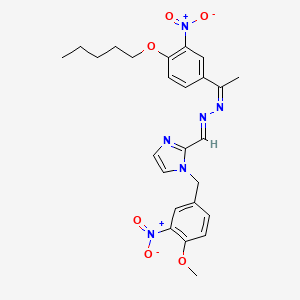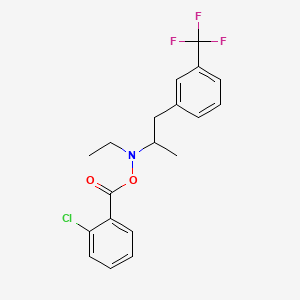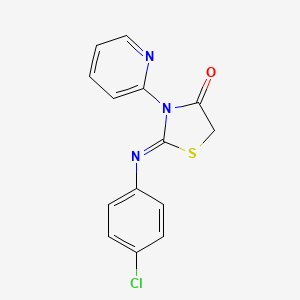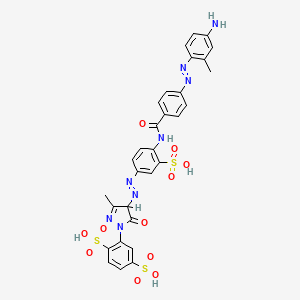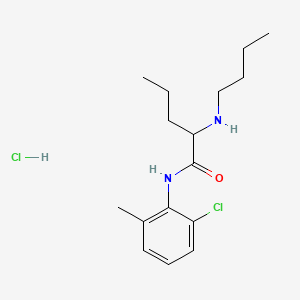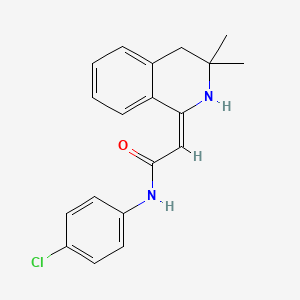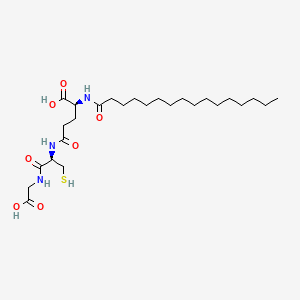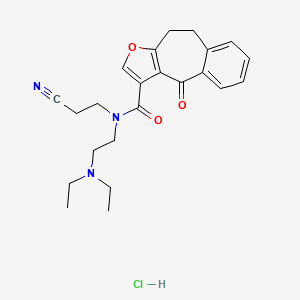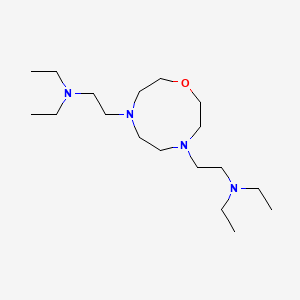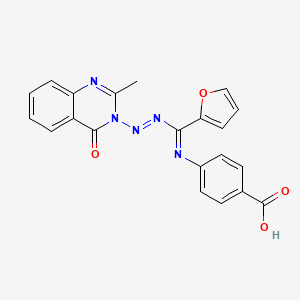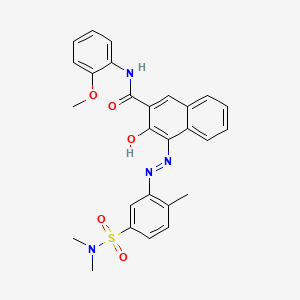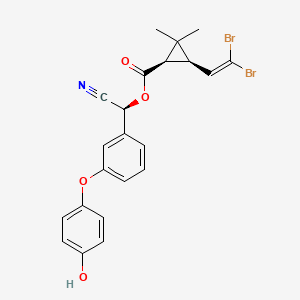
4'-Hydroxydeltamethrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxydeltamethrin is a metabolite of deltamethrin, a widely used pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after pyrethrins, natural insecticides derived from chrysanthemum flowers. 4’-Hydroxydeltamethrin is formed through the metabolic process involving cytochrome P450 enzymes, which hydroxylate deltamethrin at the 4’ position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxydeltamethrin typically involves the hydroxylation of deltamethrin. This process is catalyzed by cytochrome P450 enzymes, specifically CYP6BQ9 and CYP6BQ23, which introduce a hydroxyl group at the 4’ position of the deltamethrin molecule .
Industrial Production Methods
Industrial production of 4’-Hydroxydeltamethrin is not commonly practiced as it is primarily a metabolite formed in biological systems. the synthesis can be replicated in vitro using recombinant cytochrome P450 enzymes to produce the compound for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Hydroxydeltamethrin undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under acidic or basic conditions.
Major Products
The major products formed from these reactions include more polar metabolites that are often more easily excreted from biological systems .
Wissenschaftliche Forschungsanwendungen
4’-Hydroxydeltamethrin has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of pyrethroids and the activity of cytochrome P450 enzymes.
Biology: Investigated for its role in insecticide resistance mechanisms in various insect species.
Medicine: Studied for its potential effects on human health, particularly its neurotoxic properties.
Industry: Used in the development of new insecticides and in the study of environmental fate and transport of pyrethroids
Wirkmechanismus
4’-Hydroxydeltamethrin exerts its effects primarily through its interaction with sodium channels in the nervous system. It prolongs the opening of these channels, leading to continuous nerve firing and eventual paralysis of the target organism. The hydroxylation at the 4’ position does not significantly alter this mechanism but may affect the compound’s overall toxicity and environmental persistence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deltamethrin: The parent compound, widely used as an insecticide.
Tau-fluvalinate: Another pyrethroid insecticide that undergoes similar metabolic processes.
Permethrin: A commonly used pyrethroid with a similar mode of action.
Uniqueness
4’-Hydroxydeltamethrin is unique due to its specific hydroxylation at the 4’ position, which can influence its metabolic fate and toxicity. This specific modification allows researchers to study the detailed metabolic pathways and resistance mechanisms in insects .
Eigenschaften
CAS-Nummer |
66855-89-8 |
|---|---|
Molekularformel |
C22H19Br2NO4 |
Molekulargewicht |
521.2 g/mol |
IUPAC-Name |
[(S)-cyano-[3-(4-hydroxyphenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br2NO4/c1-22(2)17(11-19(23)24)20(22)21(27)29-18(12-25)13-4-3-5-16(10-13)28-15-8-6-14(26)7-9-15/h3-11,17-18,20,26H,1-2H3/t17-,18+,20-/m0/s1 |
InChI-Schlüssel |
RLMJIYYRLVNAOJ-NSHGMRRFSA-N |
Isomerische SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Br)Br)C |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



